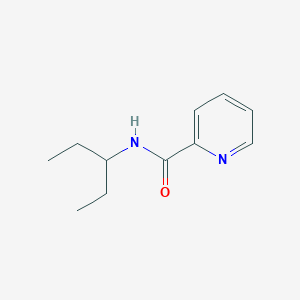
N-(pentan-3-yl)picolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(pentan-3-yl)picolinamide: is an organic compound with the molecular formula C11H16N2O It is a derivative of picolinamide, where the amide nitrogen is substituted with a pentan-3-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(pentan-3-yl)picolinamide typically involves the reaction of picolinamide with an appropriate alkylating agent. One common method is the reaction of picolinamide with pentan-3-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: N-(pentan-3-yl)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted picolinamide derivatives with different alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(pentan-3-yl)picolinamide is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors. They can inhibit specific enzymes involved in metabolic pathways, making them useful in drug discovery and development .
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit antifungal, antibacterial, or anticancer activities, making them candidates for pharmaceutical development .
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of various fine chemicals and agrochemicals. Its role as a building block in organic synthesis makes it valuable for producing a wide range of products .
Wirkmechanismus
The mechanism of action of N-(pentan-3-yl)picolinamide involves its interaction with specific molecular targets. For instance, in antifungal applications, the compound targets the cytochrome bc1 complex, inhibiting its function and disrupting the fungal cell’s energy production. This leads to the inhibition of fungal growth and proliferation . The compound’s ability to form hydrogen bonds and interact with key amino acid residues in the target protein is crucial for its activity .
Vergleich Mit ähnlichen Verbindungen
Picolinamide: The parent compound, which lacks the pentan-3-yl substitution.
N-(3-(Methyl(phenyl)carbamoyl)but-3-en-1-yl)picolinamide: A derivative with a different alkyl substitution.
Pendimethalin: A herbicide with a similar structural motif but different functional groups.
Uniqueness: N-(pentan-3-yl)picolinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The pentan-3-yl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H16N2O |
|---|---|
Molekulargewicht |
192.26 g/mol |
IUPAC-Name |
N-pentan-3-ylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H16N2O/c1-3-9(4-2)13-11(14)10-7-5-6-8-12-10/h5-9H,3-4H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
WWMKGAKZPDDVQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)NC(=O)C1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




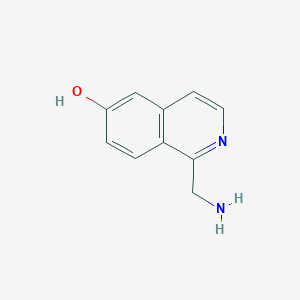
![2-Bromo-4,5,7-trifluorobenzo[d]thiazole](/img/structure/B13125847.png)



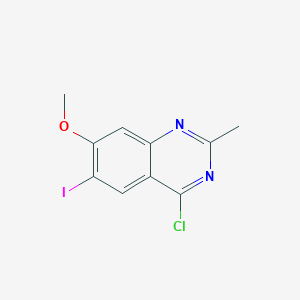
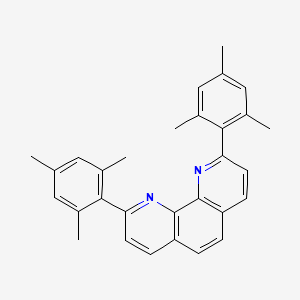
![9,10-Anthracenedione, 2-[(tribromomethyl)sulfonyl]-](/img/structure/B13125876.png)
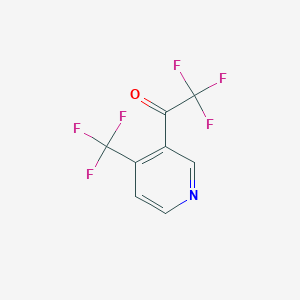


![tert-butyl N-[(1R)-2-oxo-1-phenyl-2-piperidin-1-ylethyl]carbamate](/img/structure/B13125890.png)
